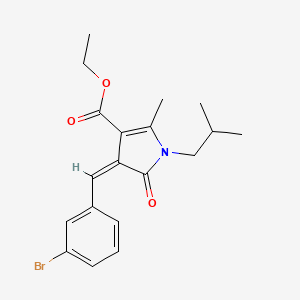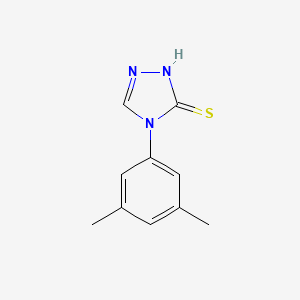![molecular formula C12H19N3OS2 B4738437 2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4738437.png)
2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide
Descripción general
Descripción
2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide, also known as Elesclomol, is a small molecule drug that has shown potential in the treatment of cancer. It was first discovered in 2000 by Syrrx, Inc. and subsequently developed by several pharmaceutical companies. Elesclomol works by targeting cancer cells and inducing oxidative stress, which leads to cell death.
Mecanismo De Acción
2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide works by inducing oxidative stress in cancer cells, which leads to cell death. Specifically, this compound binds to copper ions in the mitochondria of cancer cells, which leads to the generation of reactive oxygen species (ROS). The ROS then cause damage to the mitochondria and other cellular components, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. In clinical trials, this compound has been shown to improve overall survival in patients with advanced melanoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide in lab experiments is its specificity for cancer cells. This compound has been shown to induce oxidative stress only in cancer cells, while sparing normal cells. This makes it an attractive candidate for combination therapy with other chemotherapy drugs. One limitation of using this compound in lab experiments is its toxicity profile. This compound has been shown to cause liver toxicity in some patients, which limits its use in certain populations.
Direcciones Futuras
There are several future directions for the research and development of 2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide. One direction is to investigate its efficacy in combination with other chemotherapy drugs for the treatment of various types of cancer. Another direction is to develop new formulations of this compound that can reduce its toxicity profile. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on the immune system.
Aplicaciones Científicas De Investigación
2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including melanoma, ovarian cancer, and lung cancer. In preclinical studies, this compound has shown promise in inducing apoptosis (programmed cell death) in cancer cells, while sparing normal cells. In clinical trials, this compound has shown efficacy in combination with other chemotherapy drugs, such as paclitaxel and carboplatin.
Propiedades
IUPAC Name |
1-[(4-ethyl-5-methylthiophene-3-carbonyl)amino]-3-propylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS2/c1-4-6-13-12(17)15-14-11(16)10-7-18-8(3)9(10)5-2/h7H,4-6H2,1-3H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGWCUVLOCMDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NNC(=O)C1=CSC(=C1CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4738365.png)
![N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4738372.png)

![N-(5-chloro-2-methylphenyl)-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4738389.png)
![2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4738406.png)

![N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4738421.png)

![ethyl 4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B4738426.png)
![7-[({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4738431.png)
![methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4738436.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4738443.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4738450.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B4738457.png)